Dabsyl Hydrazine
CAS No.: 72565-41-4
Cat. No.: VC1684684
Molecular Formula: C14H17N5O2S
Molecular Weight: 319.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72565-41-4 |
---|---|
Molecular Formula | C14H17N5O2S |
Molecular Weight | 319.38 g/mol |
IUPAC Name | 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonohydrazide |
Standard InChI | InChI=1S/C14H17N5O2S/c1-19(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)22(20,21)18-15/h3-10,18H,15H2,1-2H3 |
Standard InChI Key | YSSCSLXHGSTCDV-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NN |
Canonical SMILES | CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NN |
Introduction
Chemical Structure and Physical Properties
Dabsyl hydrazine possesses a well-defined chemical structure characterized by an azobenzene core with specific functional groups that contribute to its unique properties and reactivity.
Structural Characteristics
The compound features a 4-(dimethylamino)phenyl group connected via an azo linkage to a benzenesulfonic acid hydrazide moiety. This structural arrangement creates a push-pull electronic system that contributes to its chromophoric properties and reactivity .
Physical and Chemical Properties
Table 1 below summarizes the key physical and chemical properties of dabsyl hydrazine:
Property | Value |
---|---|
Chemical Formula | C₁₄H₁₇N₅O₂S |
Molecular Weight | 319.38 g/mol |
CAS Number | 72565-41-4 |
Physical State | Solid |
Color | Dark red to orange |
Solubility | Soluble in organic solvents (DMF, DMSO); limited solubility in water |
Storage Conditions | Store in a cool, dark place; moisture and light sensitive |
Stability | Sensitive to oxidation, light, and excessive heat |
The compound exhibits characteristic spectroscopic properties, with an absorption maximum typically around 460-470 nm, which is responsible for its distinctive color .
Synthesis and Preparation Methods
The synthesis of dabsyl hydrazine typically involves an azo coupling reaction, followed by functional group modifications to introduce the hydrazine group.
Standard Synthesis Route
The preparation generally follows a two-step process:
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Azo coupling: The diazonium salt of 4-aminobenzenesulfonic acid or its derivatives is coupled with N,N-dimethylaniline under controlled pH conditions.
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Hydrazine formation: The resulting azo compound is further modified to introduce the hydrazine functionality, often through conversion of an ester or acid chloride intermediate .
The reaction typically yields a dark red to orange solid that can be purified through recrystallization or column chromatography to obtain the final product with high purity (>95%) .
Applications in Analytical Chemistry
Dabsyl hydrazine has found extensive use in analytical chemistry, particularly in the detection and quantification of carbonyl-containing compounds.
HPLC Applications
One of the primary applications of dabsyl hydrazine is as a derivatization reagent for high-performance liquid chromatography. It reacts with carbonyl groups in aldehydes and ketones to form hydrazones, which can be detected with high sensitivity using UV-visible absorption spectroscopy . This application is particularly valuable for:
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Detection of carbonyl compounds in environmental samples
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Analysis of aldehydes and ketones in biological fluids
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Monitoring oxidative stress biomarkers
The dabsyl hydrazine derivatization procedure for HPLC analysis typically involves:
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Reaction of the sample containing carbonyl compounds with dabsyl hydrazine in a buffered solution
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Incubation at controlled temperature (typically 70°C) for 15-20 minutes
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Cooling to stop the reaction
Advantages over Similar Reagents
When compared to other derivatization reagents such as dansyl chloride, dabsyl hydrazine offers several advantages:
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Shorter derivatization time (20 minutes versus overnight for some alternatives)
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Simpler procedure to stop the reaction (cooling versus ammonia addition)
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Better stability of the derivatives
Optimal Reaction Conditions
Research has identified optimal conditions for dabsyl hydrazine reactions:
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pH range of 8.0-8.6 for most effective derivatization
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Incubation temperature of 70°C (higher temperatures can lead to degradation)
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Reaction time of approximately 20 minutes
Mechanism of Reaction with Carbonyl Compounds
The reaction between dabsyl hydrazine and carbonyl compounds follows a nucleophilic addition-elimination mechanism to form hydrazones.
Reaction Mechanism
The hydrazine moiety (-NH-NH₂) of dabsyl hydrazine acts as a nucleophile, attacking the electrophilic carbon of aldehydes or ketones. This reaction proceeds through several steps:
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Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon
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Formation of a tetrahedral intermediate
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Elimination of water to form the hydrazone
The reaction rate is influenced by both electronic effects and acid/base catalysis, with rate constants for the fastest carbonyl/hydrazine combinations reaching 2-20 M⁻¹s⁻¹ at biological pH .
Comparative Analysis with Related Compounds
Dabsyl hydrazine belongs to a family of chromophoric and fluorophoric labeling agents used in analytical chemistry. Comparison with similar compounds provides insight into its specific advantages and limitations.
Comparison with Dansyl Hydrazine
Dansyl hydrazine is another popular reagent for carbonyl detection. Table 2 compares key properties of dabsyl hydrazine and dansyl hydrazine:
Property | Dabsyl Hydrazine | Dansyl Hydrazine |
---|---|---|
Molecular Weight | 319.38 g/mol | 265.33 g/mol |
Detection Mode | UV-visible absorption | Fluorescence |
Excitation Wavelength | 460-470 nm | 340-350 nm |
Emission Wavelength | Non-fluorescent | 510-520 nm |
Sensitivity | Moderate to high | Very high |
Application Scope | Broader range of carbonyl compounds | More sensitive but more selective |
pH Range for Reaction | 8.0-8.6 | 9.0-10.0 |
Reaction Temperature | 70°C | 60-65°C |
Comparison with Dabcyl Derivatives
Dabcyl, a closely related compound to dabsyl hydrazine, is widely used as a quencher in molecular biology applications, particularly in FRET (Fluorescence Resonance Energy Transfer) systems. Both compounds share the dimethylaminoazobenzene core but differ in their functional groups and applications .
Recent Research Developments
Recent scientific investigations have expanded the applications of dabsyl hydrazine and related compounds in various fields.
Bioconjugation Applications
Research has demonstrated the utility of dabsyl hydrazine in bioconjugation chemistry, where it can be used to label biomolecules containing carbonyl groups. The formation of stable hydrazone linkages allows for the attachment of the chromophoric dabsyl group to proteins, carbohydrates, and nucleic acids .
Advances in Analytical Methods
Recent developments include:
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Optimization of dabsylation procedures for specific analytes
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Development of faster reaction protocols
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Combination with advanced separation techniques
Studies have shown that dabsyl hydrazine can be effectively used for the determination of biogenic amines through derivatization followed by reversed-phase liquid chromatography, offering advantages over traditional dansylation procedures .
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